Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C10H7F3N2O2 and its molecular weight is 244.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
pneumoniae , suggesting that this compound may also target bacterial proteins or pathways.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that the compound may interact with its targets to inhibit their function, leading to the death of the bacteria.
Biochemical Pathways
Given the anti-bacterial activity of similar compounds , it is likely that this compound affects pathways essential for bacterial growth and survival.
Result of Action
pneumoniae , suggesting that this compound may also have bactericidal or bacteriostatic effects.
Biochemical Analysis
Biochemical Properties
Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress regulation, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox balance and oxidative stress levels .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, the compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity for extended periods . Its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to have therapeutic effects, such as reducing oxidative stress and inflammation . Higher doses can lead to toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances . These interactions can lead to changes in the levels of metabolites and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of the compound can influence its biological activity and effectiveness in different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)6-2-3-8-14-7(10(11,12)13)5-15(8)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRYWRGTTHIMLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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